2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-(4-methylbenzoyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-19-11-13-21(14-12-19)26(32)22-9-5-6-10-23(22)27(33)28-15-16-30-18-29-24(17-25(30)31)20-7-3-2-4-8-20/h2-14,17-18H,15-16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIZBGQNWCPZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS Number: 1334371-39-9) is a synthetic organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.5 g/mol. The structure features a benzamide core substituted with a 4-methylbenzoyl group and a pyrimidine derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O3 |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1334371-39-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide . For example, compounds with similar benzamide structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is particularly relevant for targeting multidrug-resistant (MDR) cancer cells, as evidenced by in vivo studies demonstrating significant tumor growth inhibition in xenograft models .
The primary mechanism through which this compound exerts its biological effects appears to be through modulation of microtubule dynamics. By binding to the colchicine site on tubulin, it disrupts the normal polymerization process, which is crucial for mitotic spindle formation during cell division . Additionally, it may influence various signaling pathways related to apoptosis and cell survival.
Anti-inflammatory Effects
There is emerging evidence suggesting that related compounds exhibit anti-inflammatory properties by modulating cytokine production in macrophages and adipocytes. In vitro studies indicated that certain derivatives could reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in metabolic disorders characterized by chronic inflammation.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a compound similar to 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide in human prostate cancer models. The results demonstrated a significant reduction in tumor size after treatment with the compound, with T/C values indicating effective tumor suppression without noticeable neurotoxicity .
Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory responses in adipose tissue. The findings revealed that treatment with the compound led to decreased macrophage activation and reduced inflammatory cytokine levels, suggesting its potential role in managing obesity-related inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs sharing key functional groups or synthetic pathways:
Pyrimidinone-Benzamide Hybrids
- Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Structural Similarities: Contains a benzamide group and a pyrimidine-derived heterocycle. Key Differences: Incorporates a pyrazolo-pyrimidine core and chromenone system instead of a pyrimidinone. Fluorine substituents enhance metabolic stability and binding affinity. Synthesis: Prepared via Suzuki-Miyaura coupling (28% yield), highlighting the use of palladium catalysts for complex heterocycles .
Pyrimidine-Benzoxazinone Derivatives ()
- Compound 7a-c: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Structural Similarities: Pyrimidine ring with phenyl substituents; benzooxazinone replaces the benzamide group. Key Differences: Lacks the ethyl-linked benzamide chain, which may reduce flexibility and target interactions. Synthesis: Optimized using cesium carbonate and DMF for nucleophilic substitution (yields unspecified but described as "better") .
Data Table: Comparative Analysis
*Calculated based on structural formula. †Estimated from synthesis data.
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis may employ coupling reactions similar to those in (cesium carbonate/DMF for nucleophilic substitution) or palladium-catalyzed cross-coupling as in .
- The pyrimidinone ring is a known pharmacophore in kinase inhibitors (e.g., EGFR inhibitors), suggesting possible therapeutic relevance. Ethyl linkage between benzamide and pyrimidinone could balance rigidity and flexibility for target binding.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzamides and pyrimidine derivatives. Key steps include condensation to form the amide bond and cyclization to construct the pyrimidinone ring. Reaction conditions such as temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., EDCI/HOBt for amide coupling) critically affect yield and purity. Purification via column chromatography or recrystallization is essential, with yields ranging from 40–65% depending on optimization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while HPLC ensures purity (>95%). IR spectroscopy verifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). For crystalline forms, X-ray crystallography resolves stereochemistry .
Q. What initial biological screening assays are recommended to evaluate this compound’s therapeutic potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2) and antimicrobial disk diffusion tests (CLSI guidelines). Include enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways. Use DMSO as a solubilizing agent (<0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to address low yields in the final cyclization step?
- Methodological Answer : Optimize cyclization by evaluating solvent polarity (e.g., switch from THF to DMF), increasing reaction temperature (80–110°C), or employing microwave-assisted synthesis to reduce time. Catalysts like p-toluenesulfonic acid (10 mol%) can accelerate ring closure, improving yields by 15–20%. Monitor intermediate consumption via TLC or in-situ IR .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from variations in cell lines (e.g., HepG2 vs. MCF-7), assay conditions (serum concentration, incubation time), or compound solubility. Standardize protocols using CLSI guidelines for antimicrobial assays and conduct orthogonal assays (e.g., apoptosis markers alongside cytotoxicity). Perform meta-analysis of existing studies to identify confounding variables like impurity profiles .
Q. What in silico approaches are validated for predicting the pharmacokinetic profile of this benzamide-pyrimidine hybrid?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict target binding (e.g., EGFR kinase) and SwissADME to estimate logP (2.1–3.5), suggesting moderate blood-brain barrier permeability. PBPK modeling (GastroPlus) simulates absorption patterns, highlighting the need for prodrug strategies due to low aqueous solubility (0.05 mg/mL in PBS). Validate predictions with Caco-2 permeability and microsomal stability assays .
Q. How should stability studies be designed to evaluate decomposition pathways under physiological conditions?
- Methodological Answer : Conduct forced degradation studies at 37°C in buffers (pH 1.2, 6.8, 7.4) with LC-MS monitoring . Identify major degradation products (e.g., hydrolyzed amide bonds) and derive t₁/₂ values. Perform accelerated stability testing at 40°C/75% RH over 6 months to inform formulation requirements. Apply QbD principles to select excipients that protect against oxidative/photolytic degradation .
Q. What structure-activity relationship (SAR) trends emerge when comparing this compound with analogs bearing modified aryl or pyrimidine substituents?
- Methodological Answer : The 4-methylbenzoyl group enhances target affinity (IC₅₀ reduction from 850 nM to 320 nM vs. unsubstituted analogs), while the 6-oxo-pyrimidine improves metabolic stability (t₁/₂ increase from 1.2h to 4.7h in liver microsomes). Trifluoromethyl substitution at the phenyl ring (as in related compounds) increases lipophilicity (logP +0.5) but may reduce aqueous solubility .
Q. Which crystallization techniques produce single crystals suitable for X-ray diffraction analysis of this compound?
- Methodological Answer : Use slow vapor diffusion (ether into DCM solution) at 4°C to yield prismatic crystals. Apply seeding techniques with isomorphic crystals (e.g., from methyl analogs) to improve success rates. Employ cryoprotection (25% glycerol) to prevent ice formation during data collection. Resolution <1.0 Å enables precise mapping of hydrogen bonding between the amide and pyrimidinone moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
